(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate
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Overview
Description
Midazolam maleate is a compound derived from midazolam, a short-acting benzodiazepine with rapid onset. Midazolam is widely used for its sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties. It is commonly employed in medical settings for anesthesia, procedural sedation, and the treatment of severe agitation and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Midazolam can be synthesized using isocyanide reagents. One method involves the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This process leads to the formation of imidazobenzodiazepine intermediates . Another method uses tosylmethyl isocyanide, which reduces the number of synthetic steps compared to previous methods .
Industrial Production Methods: Industrial production of midazolam involves a ring reaction between compound A and compound B under catalyst conditions . The process for producing highly pure midazolam and its salts, including midazolam maleate, involves contacting the midazolam base with a solvent containing water and a C1-3 alkyl acetate to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Midazolam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of midazolam include tosylmethyl isocyanide and ethyl isocyanoacetate . The reaction conditions are typically mild, allowing for efficient formation of the desired products.
Major Products Formed: The major products formed from these reactions are imidazobenzodiazepine intermediates, which are further processed to yield midazolam and its analogues .
Scientific Research Applications
Midazolam maleate has numerous scientific research applications. In chemistry, it is used as a model compound for studying benzodiazepine synthesis and reactions. In biology and medicine, midazolam is employed for its sedative, anxiolytic, and anticonvulsant properties. It is used in various medical procedures, including anesthesia, procedural sedation, and the treatment of seizures . Additionally, midazolam is used in research to study the pharmacokinetics and pharmacodynamics of benzodiazepines .
Mechanism of Action
Midazolam exerts its effects by binding to benzodiazepine receptors in the central nervous system. This binding enhances the inhibitory actions of the neurotransmitter gamma-aminobutyric acid (GABA) on GABA A receptors, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . The rapid onset and short duration of action are due to its high water solubility and efficient metabolism .
Comparison with Similar Compounds
Midazolam is part of the benzodiazepine class, which includes compounds such as alprazolam, diazepam, and lorazepam. Compared to these compounds, midazolam has a faster onset and shorter duration of action, making it particularly useful for procedural sedation and short-term treatments . Its unique imidazobenzodiazepine structure differentiates it from other benzodiazepines, contributing to its distinct pharmacological profile .
Similar Compounds:- Alprazolam
- Diazepam
- Lorazepam
- Triazolam
- Clonazepam
Midazolam’s unique properties and versatile applications make it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C22H17ClFN3O4 |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
but-2-enedioic acid;8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
XYGVIBXOJOOCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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